Bobcat339 HCl
Description
Properties
Molecular Formula |
C16H13Cl2N3O |
|---|---|
Molecular Weight |
334.2 |
IUPAC Name |
1-([1,1'-biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one hydrochloride |
InChI |
InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H |
InChI Key |
ZOMPKMMOPYMRIB-UHFFFAOYSA-N |
SMILES |
O=C1N=C(N)C(Cl)=CN1C2=CC(C3=CC=CC=C3)=CC=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bobcat339; Bobcat-339; Bobcat 339; Bobcat339 HCl; Bobcat339 hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Bobcat339 HCl mechanism of action TET enzymes
An In-Depth Technical Guide to the Mechanism of Action of Bobcat339 HCl on Ten-Eleven Translocation (TET) Enzymes
Abstract
The Ten-Eleven Translocation (TET) family of enzymes are critical regulators of the epigenome, initiating the process of active DNA demethylation by oxidizing 5-methylcytosine. The development of small molecule inhibitors for these enzymes is of profound interest for both basic research and therapeutic applications. Bobcat339 HCl emerged as a promising cytosine-based inhibitor of TET enzymes, with initial studies detailing a rational design and mid-micromolar inhibitory activity. However, the scientific narrative of Bobcat339 is a crucial case study in the rigorous validation of chemical probes. Subsequent research has revealed that the observed inhibitory activity is not intrinsic to the molecule itself but is instead mediated by contaminating Copper (Cu(II)) ions, which potentiate the inhibition. This guide provides an in-depth exploration of the TET enzyme family, the initially proposed mechanism of Bobcat339, the subsequent discovery of its copper-dependency, and the rigorous experimental protocols required to validate and interpret its effects on TET activity.
The Central Role of TET Enzymes in Epigenetic Regulation
The TET family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that play a pivotal role in shaping the epigenetic landscape.[1][2][3] Their primary function is to catalyze the iterative oxidation of 5-methylcytosine (5mC), the so-called "fifth base" of the genome, which is a key epigenetic mark associated with transcriptional silencing.[4][5]
This enzymatic cascade proceeds as follows:
-
5-methylcytosine (5mC) is oxidized to 5-hydroxymethylcytosine (5hmC) .
-
5hmC is further oxidized to 5-formylcytosine (5fC) .
-
5fC is ultimately oxidized to 5-carboxylcytosine (5caC) .[1][5][6]
These oxidized cytosine derivatives, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which restores an unmodified cytosine at that locus.[7] This entire process constitutes a pathway for active DNA demethylation, which is essential for gene regulation, embryonic development, and maintaining cellular identity.[5][8][9] Dysregulation of TET enzyme function is implicated in various diseases, including cancer.[2][4]
Caption: The TET-mediated DNA demethylation pathway.
Bobcat339 HCl: A Rationally Designed Cytosine-Based Modulator
Bobcat339 was developed as a novel, cytosine-based small molecule inhibitor of TET enzymes.[10] The design rationale was to mimic the natural substrate, 5mC, to achieve competitive binding within the enzyme's active site.[10][11]
Key Structural Features and Initial Hypothesis:
-
5-Chlorocytosine Headgroup: The core of the molecule is a cytosine ring. The 5-methyl group of the natural substrate, which is the site of oxidation, was replaced with a non-oxidizable chloro bioisostere.[10]
-
N1-Substituted 3-Biphenyl Group: In silico modeling suggested that a 3-biphenyl moiety at the N1 position would make favorable hydrophobic contacts with the side wall of the TET active site binding pocket.[10][11]
This design led to a compound that was reported to inhibit TET1 and TET2 with mid-micromolar efficacy.[11][12][13] The proposed binding model suggested that the 5-chlorocytosine headgroup would form hydrogen bonds mimicking 5mC, with the chlorine atom occupying the pocket where the methyl group would normally sit.[11] This structural hypothesis was compelling, as it explained the observed activity and selectivity over other epigenetic enzymes like DNMT3a.[10][11]
Unraveling the True Mechanism: The Critical Role of Copper (Cu(II))
The initial reports on Bobcat339 positioned it as a valuable tool for epigenetic research. However, a critical tenet of scientific integrity is the independent replication and validation of findings. Subsequent investigations by other research groups could not replicate the inhibitory activity of Bobcat339 when the compound was independently synthesized to a high degree of purity.[4]
This discrepancy led to a crucial discovery: the inhibitory activity of commercially available Bobcat339 preparations was directly correlated with the amount of contaminating Copper (II) ions, likely a residue from the synthetic process.[4][14]
The Revised Mechanism of Action:
-
Bobcat339 Alone is Inactive: Highly purified, copper-free Bobcat339 demonstrates minimal to no inhibitory activity against TET enzymes at the previously reported concentrations.[4][14]
-
Copper Potentiates Inhibition: The inhibitory activity of a Bobcat339-copper mixture is significantly higher than that of either Bobcat339 or Cu(II) alone.[13] This suggests a synergistic effect or that Bobcat339 may act as a chelator, delivering copper to the enzyme's active site.
-
A Cautionary Tale: This finding underscores the absolute necessity of rigorous purity analysis for chemical probes. For researchers, it means that experiments using Bobcat339 must be interpreted with the knowledge that the observed effects are likely due to copper-mediated inhibition, not direct competitive inhibition by the Bobcat339 molecule itself.[4]
Validating TET Enzyme Inhibition: Methodologies and Protocols
To ensure trustworthy and reproducible results, any study of a putative TET inhibitor must employ a self-validating system of experiments. This involves using a precise quantitative assay for enzymatic activity, complemented by a cell-based assay to confirm target engagement in a biological context.
Protocol 4.1: Quantitative In Vitro TET Inhibition Assay via LC-MS/MS
Causality and Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. Unlike fluorescence or colorimetric-based assays, it directly measures the formation of the product (5hmC) from the substrate (5mC), providing unambiguous and highly sensitive quantification of enzyme activity without the risk of compound interference with the detection system. This protocol is designed to definitively test the copper-dependency of Bobcat339.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a 5mC-containing double-stranded DNA oligonucleotide substrate in nuclease-free water.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 75 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 150 mM NaCl).
-
Prepare stock solutions of recombinant human TET1 or TET2 catalytic domain.
-
Prepare a 10 mM stock solution of Bobcat339 HCl in DMSO. Critically, use a batch verified to be copper-free or independently synthesized to high purity.
-
Prepare a separate 10 mM stock solution of CuCl₂ in nuclease-free water.
-
-
Reaction Setup (in triplicate):
-
For a 50 µL final reaction volume, combine the following in a microcentrifuge tube on ice:
-
Reaction Buffer: 5 µL of 10x stock.
-
dsDNA Substrate: To a final concentration of 1 µM.
-
Inhibitor/Control:
-
Vehicle Control: 1 µL DMSO.
-
Bobcat339 Alone: Add Bobcat339 to desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Copper Control: Add CuCl₂ to a final concentration of 10 µM.
-
Bobcat339 + Copper: Add Bobcat339 and CuCl₂ to desired final concentrations.
-
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the TET enzyme (e.g., 50 nM final concentration).
-
-
Reaction and Quenching:
-
Incubate at 37°C for a set time (e.g., 60 minutes, determined from an initial time-course experiment to ensure linearity).
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
-
DNA Digestion and Sample Preparation:
-
Add a cocktail of DNA-degrading enzymes (e.g., Nuclease P1, Alkaline Phosphatase) and incubate according to the manufacturer's protocol to digest the DNA down to single nucleosides.
-
Centrifuge the samples to pellet any precipitates and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution to separate the nucleosides.
-
Detect and quantify the amounts of 5mC and 5hmC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with stable isotope-labeled internal standards.
-
Calculate the percent conversion of 5mC to 5hmC for each condition. Plot the percent inhibition against inhibitor concentration to determine IC50 values.
-
Caption: Workflow for an in vitro TET inhibition assay.
Protocol 4.2: Cellular Assay for Global 5-hydroxymethylcytosine (5hmC) Levels
Causality and Rationale: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is required to demonstrate that the compound can enter cells and engage its target in a complex biological environment. Measuring the global level of 5hmC in genomic DNA is a direct readout of TET activity within the cell.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-22 mouse hippocampal neurons, which have detectable 5hmC levels) and allow them to adhere overnight.
-
Treat cells with varying concentrations of Bobcat339 HCl (with and without co-treatment of a cell-permeable copper source if desired), alongside a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 24 hours).[13]
-
-
Genomic DNA Extraction:
-
Harvest the cells and lyse them using a buffer containing proteinase K.
-
Extract genomic DNA using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is of high purity.
-
-
Quantification of Global 5hmC (Dot Blot Method):
-
Quantify the extracted genomic DNA using a spectrophotometer.
-
Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Spot equal amounts of denatured DNA (e.g., 100 ng, 50 ng, 25 ng in series) onto a positively charged nylon membrane and allow it to air dry.
-
Crosslink the DNA to the membrane using UV radiation.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To control for DNA loading, the blot can be stripped and re-probed with an antibody for single-stranded DNA, or a parallel blot can be stained with methylene blue.
-
-
Data Analysis:
-
Quantify the dot intensity using image analysis software (e.g., ImageJ).
-
Normalize the 5hmC signal to the loading control signal.
-
Compare the normalized 5hmC levels in treated samples to the vehicle control to determine the reduction in global 5hmC.
-
Data Synthesis and Interpretation
The quantitative data surrounding Bobcat339 must be presented with careful context to avoid misinterpretation.
| Compound | Target Enzyme | Reported IC50 (µM) | Key Condition / Caveat | Reference |
| Bobcat339 HCl | TET1 | 33 | Activity is likely mediated by contaminating Cu(II).[4] | [12][13] |
| Bobcat339 HCl | TET2 | 73 | Activity is likely mediated by contaminating Cu(II).[4] | [12][13] |
| Bobcat339 (Pure) | TET1 / TET2 | Minimal Activity | Compound independently synthesized and verified to be copper-free. | [4] |
Field Insights: The story of Bobcat339 serves as a critical lesson for drug development professionals and researchers. It highlights that the activity of a chemical probe is only as reliable as its purity. When using commercially sourced or newly synthesized compounds, researchers must perform rigorous quality control, including analysis for residual catalysts or metals, especially when unexpected or potent activity is observed.
Conclusion and Future Directions
Bobcat339 HCl is a cytosine-based molecule that modulates TET enzyme activity. However, the weight of current scientific evidence indicates that it is not a direct inhibitor in its pure form.[4] Its mechanism of action is critically dependent on the presence of copper ions, which act as the ultimate inhibitory species or as an essential co-factor for the inhibitory complex.[4][13]
For researchers, Bobcat339 should not be used as a specific, competitive inhibitor of TET enzymes. Instead, it can be viewed as a copper-delivery agent whose biological effects are likely a result of copper-mediated enzymatic inhibition. This has significant implications, as copper can have broad off-target effects.
Future research in this area should focus on two main paths:
-
Revisiting the Scaffold: The initial in silico modeling for Bobcat339 was structurally sound.[11] New analogs could be designed based on the 5-chlorocytosine scaffold but synthesized using copper-free methods to determine if true, direct TET inhibition can be achieved.
-
Understanding Copper-Mediated Inhibition: Further investigation is needed to elucidate the precise mechanism by which the Bobcat339-copper complex inhibits TET enzymes.
By embracing the full scientific narrative of Bobcat339—from its rational design to the discovery of its true mechanism—the research community can move forward with a more rigorous and insightful approach to developing the next generation of epigenetic modulators.
References
-
Title: Cytosine-Based TET Enzyme Inhibitors. Source: PubMed Central - NIH URL: [Link]
-
Title: Single injection of TET enzyme inhibitor Bobcat339 increased PWT value... Source: ResearchGate URL: [Link]
-
Title: (PDF) Bobcat339, a specific TET family inhibitor, impaired oocyte maturation and early embryogenesis in pig. Source: ResearchGate URL: [Link]
-
Title: TET enzymes – Knowledge and References. Source: Taylor & Francis URL: [Link]
-
Title: Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). Source: PubMed Central URL: [Link]
-
Title: TET enzymes - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: TET enzymes and key signalling pathways: Crosstalk in embryonic development and cancer. Source: Gene URL: [Link]
-
Title: Methyltransferases and TET, a demethylation enzyme, alter epigenetic age. Source: FoundMyFitness URL: [Link]
-
Title: Structure and Function of TET Enzymes. Source: ResearchGate URL: [Link]
-
Title: TET protein inhibitors: Potential and limitations. Source: Biomedicine & Pharmacotherapy URL: [Link]
-
Title: Tet Enzymes, Variants, and Differential Effects on Function. Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: Ten-eleven Translocation (Tet) Enzymes. Source: EpiGenie URL: [Link]
-
Title: Structure and Function of TET Enzymes. Source: PubMed URL: [Link]
Sources
- 1. TET enzymes - Wikipedia [en.wikipedia.org]
- 2. oatext.com [oatext.com]
- 3. publications.cuni.cz [publications.cuni.cz]
- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Function of TET Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. foundmyfitness.com [foundmyfitness.com]
- 10. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]
- 11. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Bobcat339: A Technical Guide to its Therapeutic Potential in Neurobiology
This guide provides an in-depth technical analysis of Bobcat339, a novel small molecule with emerging therapeutic potential in the field of neurobiology. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Bobcat339's mechanism of action, preclinical evidence in various neurological and psychiatric models, and a critical evaluation of the available data.
Introduction: The Epigenetic Frontier and the Rise of Bobcat339
The field of neurobiology is increasingly recognizing the profound impact of epigenetic modifications on neuronal function and the pathogenesis of neurological disorders. One of the key families of enzymes in this domain is the Ten-eleven translocation (TET) family of dioxygenases, which play a crucial role in DNA demethylation and, consequently, the regulation of gene expression.
Bobcat339, a synthetic, cytosine-based small molecule, has emerged as a potent and selective inhibitor of TET enzymes.[1][2][3][4] Initially synthesized in 2017 in the laboratory of Professor Andrew Kennedy at Bates College, this molecule has garnered attention for its potential to modulate gene function associated with a range of conditions, from memory loss to cancer.[1] Bates College has since filed a provisional patent for this promising compound.[1] This guide will delve into the technical details of Bobcat339, from its molecular interactions to its observed effects in preclinical models of neurological and psychiatric disorders.
The Molecular Target: TET Enzymes and Their Role in Neurobiology
To comprehend the therapeutic potential of Bobcat339, it is imperative to first understand its molecular targets: the TET enzymes (TET1, TET2, and TET3). These enzymes are critical mediators of active DNA demethylation, a fundamental process for synaptic plasticity, memory formation, and overall neuronal health. The canonical pathway of TET-mediated demethylation is a multi-step oxidative process.
TET enzymes are non-heme Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the conversion of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC).[5][6] This conversion is the first step in a pathway that can lead to the complete removal of the methyl group and the restoration of an unmethylated cytosine, often resulting in the activation of previously silenced genes.[6] Given their role in dynamic gene regulation, dysregulation of TET enzyme activity has been implicated in various neurological disorders, including neurodegenerative diseases and psychiatric conditions.
Signaling Pathway of TET-Mediated DNA Demethylation
Caption: Workflow for assessing Bobcat339 in a mouse model of anorexia.
Inflammatory Pain
Chronic pain states are often associated with neuroplastic changes in the peripheral and central nervous system. Epigenetic modifications are increasingly recognized as key contributors to the maintenance of chronic pain.
In a rat model of complete Freund's adjuvant (CFA)-induced inflammatory pain, intrathecal administration of Bobcat339 demonstrated significant analgesic effects. T[7]he study reported that Bobcat339 attenuated the expression of TET1 in the dorsal root ganglion, which was correlated with an alleviation of inflammatory pain. S[7]pecifically, rats treated with Bobcat339 showed increased paw withdrawal thresholds and thermal withdrawal latencies, indicating a reduction in pain sensitivity.
[7]#### 4.3 Neurodegenerative Disorders
The initial impetus for the development of Bobcat339 included its potential to modulate genes associated with memory loss. W[1]hile direct preclinical evidence in models of Alzheimer's disease or other dementias is still emerging, the role of TET enzymes in these conditions provides a strong rationale for further investigation. For instance, the pathological protein TDP-43, implicated in ALS and frontotemporal dementia, is known to be involved in gene expression regulation, a process influenced by DNA methylation.
[8][9]#### 4.4 Diffuse Intrinsic Pontine Glioma (DIPG)
While primarily a pediatric brain tumor, research into DIPG can provide valuable insights into brain-penetrant therapeutics. In this context, Bobcat339 has been shown to suppress the proliferation of DIPG cells. T[10]his anti-proliferative effect is attributed to its ability to inhibit TET activity, which is often dysregulated in this aggressive cancer.
[10]### 5. A Critical Caveat: The Role of Copper Contamination
In the spirit of scientific integrity and trustworthiness, it is crucial to address a significant finding that has cast doubt on the originally proposed mechanism of action of Bobcat339. A 2022 study meticulously investigated the TET inhibitory activity of Bobcat339 and concluded that the observed effects might be attributable to contaminating copper(II) from the synthesis process, rather than the intrinsic activity of the molecule itself.
[5][6]The key findings of this study were:
-
Independently synthesized, highly purified Bobcat339 showed minimal inhibitory activity against human TET1 and TET2. *[5][6] The inhibitory activity of commercially available Bobcat339 preparations was directly correlated with their copper(II) content. *[5][6] The combination of Bobcat339 and copper(II) exhibited a more potent inhibitory effect on TET enzymes than either agent alone.
[3]This suggests that Bobcat339 may act as a chelator or carrier for copper, and the resulting complex is the active inhibitory species. This finding has profound implications for the interpretation of previous studies and the future development of Bobcat339 as a therapeutic agent. It underscores the critical importance of rigorous purification and characterization of chemical probes in biomedical research.
Summary of Preclinical Data and IC50 Values
| Parameter | Value | Assay/Model | Reference |
| IC50 for TET1 | 33 µM | Cell-free assay | |
| IC50 for TET2 | 73 µM | Cell-free assay | |
| IC50 for nsp14 MTase | 21.6 µM | In vitro inhibition assay | |
| EC50 (HCoV-229E) | 29.8 µM | Infected Huh7 cells | |
| EC50 (SARS-CoV-2) | 28.4 µM | Infected Huh7 cells |
Experimental Protocols
In Vitro TET Inhibition Assay (LC-MS/MS Method)
This protocol is adapted from methodologies described in the literature and is designed to quantify the inhibitory activity of Bobcat339 on TET enzymes.
[5]1. Reaction Setup: Prepare a reaction mixture containing the TET enzyme catalytic domain, a hemimethylated DNA oligomer substrate, α-ketoglutarate, Fe(II), and ascorbic acid in a suitable reaction buffer. 2. Inhibitor Addition: Add Bobcat339 (or vehicle control, e.g., DMSO) at various concentrations to the reaction mixture. 3. Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). 4. Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA). 5. DNA Digestion: Digest the DNA oligomers to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase). 6. LC-MS/MS Analysis: Analyze the digested samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5mC, 5hmC, 5fC, and 5caC. 7. Data Analysis: Calculate the rate of product formation (5hmC, 5fC, 5caC) in the presence and absence of Bobcat339 to determine the IC50 value.
In Vivo Administration in Rodent Models
This protocol provides a general framework for the in vivo administration of Bobcat339 in mouse or rat models, as described in studies on anorexia and pain.
[11][7]1. Compound Preparation: Dissolve Bobcat339 hydrochloride in a suitable vehicle (e.g., normal saline). 2. Administration Route:
- Intraperitoneal (IP) Injection (for systemic effects, e.g., anorexia model): Administer the prepared Bobcat339 solution via IP injection at the desired dose. [11] * Intrathecal (IT) Injection (for CNS-targeted effects, e.g., pain model): Under light anesthesia, carefully perform an intrathecal injection into the subarachnoid space. 3[7]. Dosing Regimen: The dosing frequency and duration will depend on the specific study design (e.g., daily injections for a set number of days).
- Monitoring: Closely monitor the animals for any adverse effects and perform the planned behavioral and physiological assessments.
Future Directions and Conclusion
Bobcat339 represents a fascinating case study in modern drug discovery. Its journey from a university laboratory to a compound with demonstrated preclinical efficacy in models of severe neuropsychiatric and neurological conditions is a testament to the power of rational drug design. T[1][11]he initial findings in anorexia nervosa and inflammatory pain are particularly compelling and warrant further investigation.
[12][7]However, the controversy surrounding the role of copper contamination in its mechanism of action serves as a critical reminder of the challenges in chemical biology. F[5][6]uture research must unequivocally address this issue. If the Bobcat339-copper complex is indeed the active agent, then future development should focus on optimizing this complex to enhance its potency, selectivity, and drug-like properties. Conversely, if a highly purified form of Bobcat339 can be shown to have intrinsic activity, this would reinvigorate the original hypothesis.
References
-
A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model. (2023-04-10). PNAS. [Link]
-
(PDF) A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - ResearchGate. (2025-10-22). ResearchGate. [Link]
-
Announcing Bobcat339: a student-invented molecule with pharmaceutical promise | News | Bates College. (2019-10-04). Bates College. [Link]
-
Increased ten-eleven translocation methylcytosine dioxygenase one in dorsal root ganglion contributes to inflammatory pain in CFA rats - PMC - NIH. National Institutes of Health. [Link]
-
Cytosine-Based TET Enzyme Inhibitors - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed Central. (2022-04-21). National Institutes of Health. [Link]
-
Scientists create protein 'seeds' that trigger key pathological features of ALS and frontotemporal dementia - VIB Press. (2025-03-28). VIB. [Link]
-
Yale Team Uncovers Promising New Therapeutic for Anorexia Nervosa. (2023-04-10). Yale School of Medicine. [Link]
-
EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC - NIH. (2021-11-12). National Institutes of Health. [Link]
-
Policy | ClinicalTrials.gov. ClinicalTrials.gov. [Link]
-
Bobcat339 - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. [Link]
-
Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed. (2022-04-21). National Institutes of Health. [Link]
-
Penn Medicine: Potential new drug target may protect against certain neurodegenerative diseases | EurekAlert!. (2015-03-20). EurekAlert!. [Link]
Sources
- 1. Announcing Bobcat339: a student-invented molecule with pharmaceutical promise | News | Bates College [bates.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased ten-eleven translocation methylcytosine dioxygenase one in dorsal root ganglion contributes to inflammatory pain in CFA rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. press.vib.be [press.vib.be]
- 9. Penn Medicine: Potential new drug target may protect against certain neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 10. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yale Team Uncovers Promising New Therapeutic for Anorexia Nervosa | Yale School of Medicine [medicine.yale.edu]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes & Protocols: Standardized Solubilization of Bobcat339 HCl for Preclinical Research
Abstract and Scientific Context
Bobcat339 is a small molecule initially identified as a cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, with reported IC50 values of 33 μM for TET1 and 73 μM for TET2.[1][2][3][4] These enzymes are critical in epigenetic regulation through the oxidation of 5-methylcytosine. Given its potential as a pharmacological probe in epigenetics, cancer, and neurobiology, the accurate and reproducible preparation of Bobcat339 solutions is paramount for generating reliable experimental data.
This document provides a comprehensive, field-proven guide for the solubilization of Bobcat339 hydrochloride (HCl) salt. It details a robust two-step methodology, beginning with the creation of a high-concentration stock in Dimethyl Sulfoxide (DMSO) and followed by the preparation of working solutions in physiological saline or buffered solutions. The protocols herein are designed to ensure compound stability, maximize bioavailability for in vitro and in vivo models, and minimize solvent-induced artifacts.
A Critical Note on Compound Activity: Researchers should be aware that recent studies have suggested the TET inhibitory activity previously attributed to Bobcat339 may be mediated by contaminating Copper (II) from its synthesis, rather than the molecule itself.[3][5] It is therefore imperative to use highly purified, copper-free preparations of Bobcat339 to validate its intrinsic activity.[5] The protocols described below are for the solubilization of the compound, and researchers must consider the purity and potential contaminants of their specific batch in the interpretation of their results.
Physicochemical Properties and Solubility Overview
Understanding the fundamental properties of Bobcat339 HCl is the first step in designing a successful solubilization strategy. The compound is a crystalline solid that is sparingly soluble in aqueous solutions.[6][7]
| Property | Value | Source |
| Chemical Name | 1-([1,1'-biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one hydrochloride | [4] |
| Molecular Formula | C₁₆H₁₃Cl₂N₃O | [4] |
| Molecular Weight | 334.20 g/mol | [4][7] |
| Appearance | Off-white to light yellow crystalline solid | [1] |
| Storage (Powder) | -20°C (long-term, ≥4 years); 4°C (short-term) | [1][6] |
| Solubility in DMSO | Variable, reported from 1 mg/mL to 60 mg/mL | [1][6][8] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [6][7][8] |
| Solubility in 1:8 DMSO:PBS | ~0.11 mg/mL | [6] |
Note: The wide range of reported DMSO solubility highlights potential batch-to-batch variability and the importance of using high-purity, anhydrous solvents.
The Rationale: A Two-Step Solubilization Workflow
The poor aqueous solubility of Bobcat339 HCl necessitates a two-step approach for preparing physiologically compatible working solutions. This strategy leverages the high dissolving power of an organic solvent (DMSO) for a concentrated stock, which is then diluted into an aqueous medium for the final application.
The Causality Behind the Workflow:
-
High-Concentration Stock: DMSO is a highly polar, water-miscible aprotic solvent capable of disrupting the crystal lattice of solid Bobcat339 HCl, allowing it to be dissolved at concentrations far exceeding its aqueous limit.
-
Minimizing Solvent Toxicity: By creating a concentrated stock, only a minuscule volume is required to achieve the desired final concentration in your experimental system (e.g., cell culture media or saline for injection). This is critical for keeping the final DMSO concentration below cytotoxic levels (typically <0.5% for in vitro assays) and systemic toxicity limits for in vivo studies.[9]
The entire workflow is visualized below.
Caption: Workflow for Bobcat339 HCl Solubilization.
Protocol 1: Preparation of a High-Concentration Bobcat339 HCl Stock in Anhydrous DMSO
Objective: To prepare a stable, concentrated stock solution of Bobcat339 HCl in DMSO for long-term storage and subsequent dilutions.
Materials:
-
Bobcat339 HCl powder (CAS: 2436747-44-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (anhydrous grade is critical)[8]
-
Sterile, amber glass or polypropylene vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Pre-Weighing Preparations: Allow the vial of Bobcat339 HCl to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: Determine the required mass of Bobcat339 HCl for your desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Molarity (M)] x [Final Volume (mL)] x [Molecular Weight (334.20 g/mol )]
-
Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L * 0.001 L * 334.20 g/mol * 1000 mg/g = 3.34 mg
-
-
Weighing: Accurately weigh the calculated mass of Bobcat339 HCl powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If particulates remain, gentle warming in a water bath to 37-50°C for 5-10 minutes can aid dissolution.[1] Do not boil.
-
Alternatively, brief sonication can be used to break up aggregates and facilitate dissolution.[2]
-
-
Final Inspection: The final stock solution must be a clear, homogenous liquid with no visible precipitate.
-
Aliquoting and Storage:
Protocol 2: Dilution of DMSO Stock into Saline for Final Application
Objective: To prepare a final working solution of Bobcat339 HCl in a physiologically compatible aqueous buffer with a minimal, non-toxic concentration of DMSO.
Materials:
-
Concentrated Bobcat339 HCl DMSO stock (from Protocol 1)
-
Sterile 0.9% (w/v) Sodium Chloride solution (Saline) or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
Procedure:
-
Calculation: Determine the volume of DMSO stock needed to achieve the desired final concentration in your working solution. Ensure the final DMSO percentage remains within acceptable limits for your experimental model.
-
Formula (C1V1=C2V2): V1 = (C2 x V2) / C1
-
V1 = Volume of DMSO stock to add
-
C1 = Concentration of DMSO stock
-
V2 = Final volume of working solution
-
C2 = Desired final concentration of Bobcat339 HCl
-
-
Example: To make 10 mL of a 100 µM working solution from a 10 mM stock:
-
V1 = (100 µM * 10 mL) / 10,000 µM = 0.1 mL (or 100 µL)
-
Final DMSO %: (100 µL / 10,000 µL) * 100 = 1% DMSO
-
-
-
Dilution Method (Crucial Step):
-
First, add the aqueous buffer to the sterile conical tube. In the example above, this would be 9.9 mL of saline.
-
While vortexing the saline at a medium speed, slowly add the calculated volume of the DMSO stock solution (100 µL in the example).
-
Causality: Adding the concentrated organic stock to the larger, vortexing volume of aqueous buffer ensures rapid dispersion and prevents the compound from precipitating at the localized point of entry.
-
-
Final Inspection and Use:
-
Visually inspect the final working solution. It should be clear. If any cloudiness or precipitate forms, the concentration may exceed the compound's solubility limit in that specific DMSO/saline ratio.[6]
-
Use this freshly prepared aqueous solution immediately. Do not store aqueous dilutions, as the compound is prone to precipitation and degradation over time. Storing for more than one day is not recommended.[6]
-
Advanced Formulations for In Vivo Studies
For some in vivo applications, particularly those requiring higher doses or specific routes of administration, a simple saline dilution may not provide sufficient solubility or stability. In these cases, co-solvents and excipients are used to create more robust formulations.
| Formulation Example | Composition | Solubility Achieved | Source |
| PEG/Tween Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear Solution) | [2] |
| Cyclodextrin Formulation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear Solution) | [2] |
| Suspension Formulation | 0.5% Carboxymethylcellulose sodium (CMC-Na) in Saline | 3.33 mg/mL (Suspension) | [1] |
Note: These advanced formulations require careful, sequential addition of components and should be prepared fresh before each use.
References
- InvivoChem. (n.d.). TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem.
- MedchemExpress. (n.d.). Bobcat339 hydrochloride | TET Inhibitor.
- Selleck Chemicals. (n.d.). Bobcat339 hydrochloride Datasheet.
- MedchemExpress. (n.d.). Bobcat339 | TET Inhibitor.
- Sigma-Aldrich. (n.d.). Bobcat339 ≥98% HPLC.
- Selleck Chemicals. (n.d.). Bobcat339 hydrochloride TET Enzyme Inhibitor.
- Cayman Chemical. (n.d.). Bobcat 339 (BC339, CAS Number: 2280037-51-4).
- MedKoo Biosciences. (n.d.). Bobcat339 HCl | CAS#2280037-51-4 | TET inhibitor.
-
Rose, N. R., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Medicinal Chemistry Letters. Retrieved from [Link]
- MedKoo Biosciences. (n.d.). Bobcat339 free base | CAS#2280037-51-4 | TET inhibitor.
Sources
- 1. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Note: A Validated LC-MS/MS Assay for the Quantitative Analysis of Bobcat339-Mediated TET Enzyme Inhibition
Abstract
The Ten-Eleven Translocation (TET) family of dioxygenases are critical regulators of DNA methylation, playing a pivotal role in epigenetic programming and cellular differentiation. Their dysregulation is implicated in various diseases, making them a key target for therapeutic development. This document provides a comprehensive, step-by-step protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure the in vitro inhibition of TET enzymes by the novel cytosine-based inhibitor, Bobcat339. We detail the enzymatic reaction, sample preparation, and specific LC-MS/MS parameters for the accurate quantification of 5-hydroxymethylcytosine (5hmC), the product of TET enzymatic activity. This self-validating method provides the precision and accuracy required for inhibitor screening and detailed kinetic studies.
Introduction: The Significance of TET Enzymes and Their Inhibition
DNA methylation, primarily the addition of a methyl group to the 5th position of cytosine (5mC), is a cornerstone of epigenetic regulation, essential for processes like gene silencing and genomic stability.[1] The TET family of Fe(II)/α-ketoglutarate-dependent dioxygenases reverses this process by iteratively oxidizing 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][3] This active demethylation pathway is fundamental for embryonic development, cellular differentiation, and maintaining pluripotency.[1] Consequently, the development of small molecule inhibitors for TET enzymes is of significant interest for both basic research and as potential therapeutic agents.
Bobcat339 is a novel, cytosine-based inhibitor reported to have mid-micromolar inhibitory activity against TET1 and TET2.[4][5] Its mechanism involves the 5-chlorocytosine headgroup mimicking the native 5mC substrate in the enzyme's active site.[5][6] However, recent studies suggest that the inhibitory activity of Bobcat339 may be significantly influenced by the presence of contaminating copper (Cu(II)) from its synthesis, which itself is a TET inhibitor.[7] This finding underscores the critical need for a precise and direct method to quantify enzymatic activity, rather than relying on indirect measurements. LC-MS/MS is considered the "gold standard" for quantifying DNA modifications due to its high sensitivity, specificity, and ability to distinguish between 5mC and 5hmC, which is not possible with standard bisulfite-based methods.[1][8][9] This application note provides a detailed protocol to directly measure the formation of 5hmC, enabling an unambiguous assessment of Bobcat339's inhibitory potential.
Principle of the Assay
The assay quantifies the catalytic activity of a TET enzyme (e.g., human TET2) by measuring the conversion of a 5mC-containing oligonucleotide substrate to its 5hmC product. The reaction is performed in vitro with recombinant TET2, essential cofactors, and the 5mC substrate.[10][11] In the presence of an inhibitor like Bobcat339, the rate of 5hmC formation will decrease in a dose-dependent manner.
Following the enzymatic reaction, the DNA substrate is enzymatically digested into individual nucleosides. These nucleosides are then separated using reverse-phase liquid chromatography and detected by a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] By comparing the amount of 5hmC produced in the presence of varying concentrations of Bobcat339 to a control reaction (with DMSO vehicle), a dose-response curve can be generated and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be accurately determined.
Figure 1: Principle of the TET inhibition assay.
Materials and Reagents
Equipment
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)
-
Microcentrifuge
-
Thermomixer or water bath
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
Reagents & Consumables
-
Recombinant Human TET2 (catalytic domain)
-
5mC-containing oligonucleotide substrate (e.g., a 20-mer)
-
Bobcat339
-
HEPES (pH 7.9)
-
Sodium Chloride (NaCl)
-
Ferrous Ammonium Sulfate (Fe(NH₄)₂(SO₄)₂)
-
L-Ascorbic acid
-
α-Ketoglutarate (α-KG)
-
Dithiothreitol (DTT)
-
Adenosine Triphosphate (ATP)
-
Dimethyl sulfoxide (DMSO)
-
DNA Degradase Plus (Zymo Research) or equivalent nuclease cocktail
-
LC-MS Grade Water, Methanol, and Acetic Acid
-
5-hydroxymethyl-2'-deoxycytidine (5hmdC) standard
-
2'-deoxyguanosine (dG) standard (for normalization)
-
Microcentrifuge tubes
Experimental Protocol
This protocol is designed for determining the IC50 of Bobcat339. It involves setting up the enzymatic reaction with a serial dilution of the inhibitor, followed by sample processing and LC-MS/MS analysis.
Reagent Preparation
-
500 mM HEPES Buffer (pH 7.9): Prepare in LC-MS grade water and adjust pH. Filter and store at 4°C.
-
1 M NaCl: Prepare in LC-MS grade water. Store at room temperature.
-
10X TET Reaction Buffer: Combine 500 µL of 500 mM HEPES (pH 7.9), 100 µL of 1 M NaCl, and 400 µL of water for a final concentration of 250 mM HEPES and 50 mM NaCl.
-
Cofactor Stock Solutions: Prepare fresh daily.
-
750 µM Fe(NH₄)₂(SO₄)₂: Prepare in water.
-
20 mM Ascorbic Acid: Prepare in water.
-
10 mM α-Ketoglutarate: Prepare in water.
-
10 mM DTT: Prepare in water.
-
10 mM ATP: Prepare in water.
-
-
Bobcat339 Stock Solution: Prepare a 10 mM stock in 100% DMSO.
-
Substrate & Enzyme: Dilute the 5mC-DNA substrate and TET2 enzyme to working concentrations in 1X TET Reaction Buffer.
In Vitro TET Inhibition Reaction
Causality: The reaction buffer components are optimized for TET2 activity. HEPES maintains a stable physiological pH, Fe(II) and α-KG are essential cofactors for the dioxygenase reaction, and ascorbate helps maintain iron in its reduced Fe(II) state.[10][11]
-
Prepare a master mix of reaction components (excluding enzyme and inhibitor) for all reactions to ensure consistency. For a final 50 µL reaction volume:
Component Stock Conc. Volume (µL) Final Conc. 10X TET Buffer 10X 5.0 1X Fe(NH₄)₂(SO₄)₂ 750 µM 5.0 75 µM Ascorbic Acid 20 mM 5.0 2 mM α-Ketoglutarate 10 mM 5.0 1 mM DTT 10 mM 5.0 1 mM ATP 10 mM 5.0 1 mM 5mC-DNA Substrate 10 µM 5.0 1 µM | Water | - | 9.5 | - |
-
Aliquot 44.5 µL of the master mix into each microcentrifuge tube.
-
Add 0.5 µL of Bobcat339 serial dilutions (in DMSO) to achieve final concentrations ranging from 0.1 µM to 200 µM. For the control (0% inhibition), add 0.5 µL of DMSO.
-
Pre-incubate the reactions at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of diluted TET2 enzyme. For the negative control (100% inhibition), add 5 µL of buffer instead of the enzyme.
-
Incubate at 37°C for 40 minutes.[10] For kinetic studies, a shorter time (e.g., 2.5 min) may be necessary to stay within the linear range of the reaction.[10]
-
Stop the reaction by adding 1 µL of DNA Degradase Plus enzyme cocktail.
-
Incubate at 37°C for 12 hours to ensure complete digestion of the DNA substrate into individual nucleosides.[13]
Sample Preparation for LC-MS/MS
-
After digestion, add 150 µL of cold methanol to each 50 µL reaction to precipitate the TET2 and digestion enzymes.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried nucleosides in 50 µL of LC-MS grade water containing 0.1% acetic acid.
-
Transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
Causality: A C18 column is used for its excellent retention and separation of polar nucleosides.[13] Acetic or formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive electrospray mode.[10][13] The MRM transitions are highly specific, ensuring that only the target nucleosides are quantified.
LC Conditions
| Parameter | Setting |
|---|---|
| Column | Waters HSS T3 C18, 2.1 x 100 mm, 1.8 µm[10] |
| Mobile Phase A | Water + 0.02% Acetic Acid[10] |
| Mobile Phase B | Methanol[10] |
| Flow Rate | 0.2 mL/min[10] |
| Injection Volume | 10 µL[10] |
| Gradient | 3% B for 3.5 min, then to 16.2% B over 9 min[10] |
MS/MS Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
| MRM Transitions | See Table Below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 5hmdC | 258.1 | 142.1 | 25 | 10 |
| dG (Internal Std.) | 268.1 | 152.1 | 30 | 12 |
Data Analysis and IC50 Calculation
-
Integrate the peak areas for the 5hmdC and dG MRM transitions in each sample using the instrument's software.
-
Calculate the response ratio for each sample: (Peak Area of 5hmdC) / (Peak Area of dG). Normalizing to dG accounts for variations in injection volume and matrix effects.
-
Determine the percent inhibition for each Bobcat339 concentration using the following formula: % Inhibition = 100 * (1 - (Response_Inhibitor - Response_NoEnzyme) / (Response_DMSO - Response_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the Bobcat339 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Sources
- 1. longdom.org [longdom.org]
- 2. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]
- 5. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Purification and LC-MS/MS-based Assay Development for Ten-Eleven Translocation-2 5-Methylcytosine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 10. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Bobcat339 Copper-Dependent Activity
Welcome to the technical support hub for Bobcat339. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving the novel copper-dependent agent, Bobcat339. Our goal is to ensure you achieve robust and reproducible results by understanding the critical interplay between Bobcat339 and copper ion availability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, mechanism, and experimental design for Bobcat339.
Q1: What is the proposed mechanism of action for Bobcat339?
A1: Bobcat339 is a synthetic small molecule designed to function as a highly specific copper ionophore. Its primary mechanism involves binding to extracellular copper (II) ions, forming a lipophilic complex that facilitates the transport of copper across the plasma membrane into the cell's cytoplasm. This controlled increase in intracellular copper concentration is intended to trigger specific downstream cellular events, such as the induction of cuproptosis or the modulation of copper-dependent enzymatic activities. The specificity and efficiency of this transport are highly dependent on the stoichiometry of the Bobcat339-copper complex.
Q2: What is the recommended solvent for reconstituting and diluting Bobcat339?
A2: For a stock solution, we recommend reconstituting lyophilized Bobcat339 in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Ensure the DMSO is of high purity (≥99.9%) to prevent oxidation or degradation of the compound. For working solutions in cell culture experiments, the 10 mM stock should be further diluted in your chosen cell culture medium. It is critical that the final concentration of DMSO in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.
Q3: Is a copper supplement required in my experimental medium?
A3: Not always, but it is highly recommended for achieving consistent results. Standard cell culture media like DMEM and RPMI-1640 contain basal levels of copper, but these can vary between batches and suppliers. For dose-response experiments or mechanistic studies, co-treatment with a copper source, such as Copper (II) Sulfate (CuSO₄), is advised to ensure that copper availability is not a limiting factor. The optimal concentration of supplemented copper should be determined empirically for your specific cell line and assay, as excessive copper is cytotoxic.
Q4: How should I store Bobcat339 solutions?
A4: Lyophilized Bobcat339 powder should be stored at -20°C, protected from light and moisture. The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C in small aliquots to minimize freeze-thaw cycles. Diluted working solutions in aqueous media are not stable and should be prepared fresh for each experiment.
Part 2: Troubleshooting Experimental Issues
This section provides detailed guides to diagnose and resolve specific problems encountered during experiments with Bobcat339.
Issue 1: No or Low Biological Activity Observed After Treatment
You have treated your cells with Bobcat339 and a copper supplement but do not observe the expected downstream effect (e.g., no change in cell viability, no activation of a reporter gene).
Caption: A flowchart for troubleshooting low Bobcat339 activity.
-
Cause: Insufficient Copper Availability. The activity of Bobcat339 is entirely dependent on the presence of extracellular copper ions to act as a substrate for transport.
-
Solution A - Copper Supplementation: If you are not already, supplement your culture medium with a copper source like CuSO₄. The effective concentration can vary by cell type but a good starting range is 5-20 µM.
-
Solution B - Interference from Media Components: Some media additives, particularly high concentrations of serum (FBS), contain chelating agents like albumin that can sequester copper ions, making them unavailable to Bobcat339. Try reducing the serum concentration (e.g., from 10% to 2%) during the treatment period or using a serum-free medium if your cell line can tolerate it.
-
-
Cause: Incorrect Bobcat339 to Copper Ratio. The formation of the active transport complex requires an optimal stoichiometric ratio between Bobcat339 and copper. An excess of either component can be inhibitory.
-
Solution: Perform a 2D Titration. To find the optimal synergy, you must titrate both Bobcat339 and CuSO₄ simultaneously. This allows you to identify the concentration pair that yields the maximum biological effect.
Table 1: Example 2D Titration Matrix for a 96-Well Plate
Bobcat339: 1 µM Bobcat339: 2 µM Bobcat339: 5 µM Bobcat339: 10 µM CuSO₄: 0 µM Control Control Control Control CuSO₄: 5 µM Test 1 Test 2 Test 3 Test 4 CuSO₄: 10 µM Test 5 Test 6 Test 7 Test 8 | CuSO₄: 20 µM | Test 9 | Test 10 | Test 11 | Test 12 |
-
-
Cause: Sub-optimal Assay Kinetics. The biological process you are measuring may require a longer incubation time to become apparent.
-
Solution: Conduct a Time-Course Experiment. After determining the optimal Bobcat339/copper concentrations, treat your cells and perform your assay at multiple time points (e.g., 6, 12, 24, and 48 hours) to identify the peak response time.
-
Issue 2: High Background Signal or Off-Target Effects in Control Groups
You observe significant cytotoxicity or signaling activation in your control wells (e.g., cells treated with copper alone or Bobcat339 alone).
-
Cause: Intrinsic Copper Cytotoxicity. High concentrations of copper are toxic to cells, independent of Bobcat339's activity.
-
Solution: Titrate Copper Alone. First, determine the maximum tolerable concentration of CuSO₄ for your specific cell line in the absence of Bobcat339. This will define the upper limit for your copper supplementation in the main experiment. Your chosen concentration should have a minimal effect on the baseline viability or signaling of your cells.
-
-
Cause: Bobcat339 Off-Target Effects. While designed for copper, at high concentrations, Bobcat339 might exhibit off-target effects, such as disrupting membrane integrity or interacting with other cellular components.
-
Solution: Titrate Bobcat339 Alone. Similar to the copper control, determine the highest concentration of Bobcat339 that can be applied to your cells without causing significant effects in the absence of supplemented copper. This establishes the safe working range for the compound itself.
-
Caption: Proposed mechanism of Bobcat339-mediated copper transport.
Part 3: Key Experimental Protocols
This section provides a standardized protocol for a common application of Bobcat339.
Protocol: Measuring Cell Viability via Resazurin Assay
This protocol is designed to assess the cytotoxic effect of Bobcat339 in a 96-well format.
Materials:
-
Bobcat339 (10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄) (10 mM stock in sterile water)
-
Cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Resazurin sodium salt (e.g., AlamarBlue™)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Prepare a 2X working solution of your desired Bobcat339 and CuSO₄ concentrations in fresh culture medium. For example, to achieve a final concentration of 5 µM Bobcat339 and 10 µM CuSO₄, prepare a solution containing 10 µM Bobcat339 and 20 µM CuSO₄.
-
Self-Validation Check: Always include the following controls:
-
Vehicle Control (medium + DMSO equivalent)
-
Copper Only Control (medium + highest CuSO₄ concentration)
-
Bobcat339 Only Control (medium + highest Bobcat339 concentration)
-
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate treatment or control medium to each well.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
Viability Assessment:
-
Prepare the resazurin working solution by diluting the stock 1:10 in sterile PBS or culture medium.
-
Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of a "no-cell" blank control from all other values.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).
-
References
Technical Support Center: Troubleshooting Bobcat339 Solubility Issues
Welcome to the technical support guide for Bobcat339. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of Bobcat339, a novel kinase inhibitor. As a highly hydrophobic molecule, achieving and maintaining its solubility in aqueous buffers is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth, field-tested advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I dissolved Bobcat339 in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What is happening?
A1: This is a classic issue for hydrophobic compounds like Bobcat339. The phenomenon you are observing is solvent-driven precipitation.
-
Causality: Bobcat339 is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has extremely low intrinsic solubility in water.[1][2] When you add the DMSO stock to your aqueous buffer or cell culture medium, you are rapidly changing the solvent environment. The DMSO concentration plummets, and the water molecules cannot effectively solvate the hydrophobic Bobcat339 molecules, causing them to aggregate and precipitate out of the solution.[3] This is a common challenge in preclinical drug development.[4][5]
-
Self-Validating Check: Before treating your cells, visually inspect the diluted solution. Hold the tube or plate up to a light source. Any cloudiness, haziness, or visible particles indicates precipitation.[6] Centrifuging the sample and observing a pellet is another definitive check.[6] An experiment's results are compromised if the compound is not fully dissolved, as the effective concentration will be unknown and significantly lower than intended.
-
Solution Workflow:
-
Minimize Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay, typically well below 0.5%, as higher concentrations can be cytotoxic.[3][7][8]
-
Dilution Strategy: Perform serial dilutions in 100% DMSO first to get closer to your final concentration.[3][9] Then, add this lower-concentration DMSO stock to your aqueous medium with vigorous mixing. This helps disperse the compound more effectively before it has a chance to aggregate.
-
Direct Addition: For cell-based assays, you can try adding a small volume (e.g., 1-2 µL) of a high-concentration DMSO stock directly to a larger volume (e.g., 1 mL) of media in the well, followed by immediate mixing.[9]
-
Q2: What is the recommended protocol for preparing a working solution of Bobcat339 for an in vitro assay?
A2: Preparing a stable and accurate working solution is paramount. The following protocol is a validated starting point for most standard in vitro applications.
Protocol: Preparation of Bobcat339 Working Solution
Objective: To prepare a 10 µM working solution of Bobcat339 in an aqueous buffer from a 10 mM DMSO stock solution, ensuring final DMSO concentration is ≤0.1%.
Materials:
-
Bobcat339 powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Methodology:
Part A: Preparing the 10 mM Primary Stock Solution
-
Weighing: Accurately weigh the required amount of Bobcat339 powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.[3][10]
-
Solubilization: Vortex the tube gently until the compound is fully dissolved.[10] If visual inspection shows remaining particulates, proceed to sonication.
-
Sonication (If Necessary): Place the tube in a water bath sonicator and sonicate for 5-10 minutes.[3][11] Sonication uses high-frequency sound waves to create cavitation, which agitates particles and facilitates dissolution.[12][13] Avoid overheating, which can degrade the compound, by using short pulses or a cooled water bath.[3][14]
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can promote precipitation over time.[3][15] Store at -20°C or -80°C.
Part B: Preparing the 10 µM Final Working Solution
-
Intermediate Dilution (in DMSO): Prepare an intermediate stock (e.g., 1 mM) by diluting your 10 mM primary stock 1:10 with 100% DMSO. This is a critical step to avoid precipitation.[9]
-
Final Dilution (in Aqueous Buffer): Vigorously vortex your final aqueous buffer (e.g., cell culture media, PBS). While it is still mixing, add the required volume of the 1 mM intermediate stock to reach your final 10 µM concentration. For example, add 10 µL of 1 mM stock to 990 µL of buffer.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use.[6] The solution must be completely clear.
Troubleshooting & Advanced Strategies
Q3: I've followed the standard protocol, but Bobcat339 still shows signs of precipitation at my desired concentration. What else can I try?
A3: If standard co-solvent methods are insufficient, you may need to employ more advanced formulation strategies. The choice depends on the specific requirements of your experimental system.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | For ionizable compounds, altering the pH can increase the proportion of the charged (more soluble) species.[16][17] | Simple to implement; can produce a significant increase in solubility. | Requires knowledge of the compound's pKa. May alter experimental conditions (e.g., cell viability, enzyme activity). Can affect compound stability.[18][19] |
| Use of Excipients (e.g., Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic drug, forming an "inclusion complex" that is water-soluble.[][21][22] | Highly effective for many compounds.[23][24] Can improve stability.[21] Generally low cytotoxicity at typical concentrations.[7][25] | May alter the free concentration of the drug, potentially affecting potency (EC50/IC50). Requires empirical testing to find the best cyclodextrin type and ratio. |
| Alternative Co-solvents | Solvents like ethanol, PEG 400, or propylene glycol can be used to reduce the polarity of the aqueous phase, similar to DMSO.[26][27] | Provides options if DMSO interferes with the assay or is too toxic for the system. | Each solvent has its own cytotoxicity profile and potential to interfere with the assay.[8][28] Requires validation and dedicated vehicle controls. |
| Nanosuspension | The compound is milled into nano-sized particles, which increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Ostwald-Freundlich equation.[16][29] | Can be used for very insoluble compounds. Avoids the use of organic co-solvents. | Requires specialized equipment (e.g., high-pressure homogenizer). Potential for particle aggregation over time. |
Visualizing the Troubleshooting Process
To streamline your decision-making, follow this logical workflow when encountering solubility issues with Bobcat339.
Caption: A workflow for troubleshooting Bobcat339 solubility issues.
Mechanism Spotlight: Cyclodextrin Encapsulation
Cyclodextrins are powerful tools for solubilizing hydrophobic molecules. The diagram below illustrates how a hydrophobic drug like Bobcat339 is encapsulated within the cyclodextrin's core, presenting a water-soluble exterior.
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. assaygenie.com [assaygenie.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ziath.com [ziath.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. How does pH affect drug delivery? [synapse.patsnap.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. ijpsr.com [ijpsr.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
- 26. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 27. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 28. ijpsonline.com [ijpsonline.com]
- 29. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Transition Metals from the Synthesis of "Bobcat339"
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Bobcat339" is not found in the public scientific literature and is presumed to be a proprietary or hypothetical name. This guide is structured around the common and critical challenge of removing residual palladium catalysts from a complex organic molecule synthesized via cross-coupling reactions. The principles, troubleshooting advice, and protocols provided are broadly applicable to pharmaceutical and fine chemical synthesis.
Introduction: The Challenge of Residual Metals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1][2] However, a persistent challenge is the removal of residual palladium from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits.[3][4] Failure to adequately remove these metal impurities can lead to issues with toxicity, catalytic activity in subsequent steps, and compromised drug stability.[5][6] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and resolving palladium contamination in your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your target molecule.
Question 1: My initial purification by silica gel chromatography still leaves high levels of palladium (>100 ppm) in my product. What's going wrong and what should I do next?
Answer: This is a frequent issue. While standard silica gel chromatography is excellent for removing many organic impurities, it is often insufficient for complete palladium removal.[3][7] The residual palladium can exist in various forms (e.g., Pd(0), Pd(II), colloidal nanoparticles), some of which may have an affinity for your product or co-elute with it.[8]
Causality: The heteroatoms (e.g., nitrogen, sulfur) in your target molecule can act as ligands, binding to palladium and causing it to travel with your compound during chromatography.[4]
Recommended Actions:
-
Introduce a Scavenging Step: Metal scavengers are materials functionalized with groups that have a high affinity for the target metal.[1][3][9] Thiol-functionalized silica gels are particularly effective for palladium.[4][10]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and highly effective adsorbent for removing palladium.[4][11][12]
-
Optimize Chromatography: If you must rely on chromatography, consider using a different stationary phase or a gradient elution that is more effective at separating your compound from the palladium species.
Question 2: I've tried using a metal scavenger, but the palladium levels are still not low enough to meet regulatory requirements (<10 ppm). How can I improve the scavenger's efficiency?
Answer: The performance of a metal scavenger is highly dependent on the experimental conditions. Several factors can be optimized to enhance its effectiveness.
Causality: The scavenger's ability to bind palladium can be influenced by the solvent, temperature, reaction time, and the oxidation state of the palladium.
Troubleshooting Steps & Protocol Optimization:
-
Increase Scavenger Equivalents: While a 4-8 molar equivalent is a good starting point, you may need to increase this depending on the initial palladium concentration and the nature of your compound.[13]
-
Elevate the Temperature: Increasing the temperature (e.g., to 40-60 °C) can improve the kinetics of the scavenging process.[4]
-
Extend the Reaction Time: While some scavenging can be rapid, allowing the scavenger to stir with your product solution for several hours (or even overnight) can lead to more complete removal.[4]
-
Solvent Selection: The choice of solvent can impact the accessibility of the palladium to the scavenger. Ensure your product and the palladium species are sufficiently soluble.
Experimental Protocol: Optimizing a Thiol-Functionalized Silica Scavenger
-
Dissolve the crude product in a suitable solvent (e.g., THF, DCM, MeCN) to a concentration of 10-50 mg/mL.
-
Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 10 weight equivalents relative to the crude product.
-
Stir the suspension at 45 °C for 18 hours.[4]
-
Filter the mixture through a pad of celite, washing thoroughly with the solvent.[14]
-
Concentrate the filtrate under reduced pressure.
-
Analyze the palladium content of the purified product using ICP-MS.[15]
Question 3: My final product is an oil, and I cannot purify it by crystallization. What are the best methods for removing palladium in this case?
Answer: Removing palladium from non-crystalline materials can be challenging, but several effective techniques are available.
Recommended Strategies:
-
Sequential Scavenging: A multi-step approach can be highly effective. First, treat the solution with activated carbon to remove the bulk of the palladium. Then, follow up with a more selective scavenger, like a thiol-functionalized silica, to reduce the levels further.
-
Liquid-Liquid Extraction with a Chelating Agent: An aqueous wash with a solution of a chelating agent like EDTA or N-acetylcysteine can extract palladium into the aqueous phase.[12][14]
-
Organic Solvent Nanofiltration (OSN): This membrane-based technology can separate the smaller product molecules from the larger palladium complexes.[14][16]
Data Presentation: Comparison of Palladium Removal Methods
| Method | Starting Pd (ppm) | Final Pd (ppm) | Yield Loss | Pros | Cons |
| Silica Gel Chromatography | 500 | 50-150 | 5-10% | Good for general purification. | Often insufficient for trace metal removal.[3] |
| Activated Carbon | 500 | 10-50 | 2-5% | Cost-effective, high capacity.[4] | Can sometimes adsorb the product. |
| Thiol-Functionalized Silica | 150 | <10 | <2% | High selectivity for palladium.[10][17] | Higher cost than activated carbon. |
| Liquid-Liquid Extraction | 200 | 20-80 | Variable | Simple to perform. | Can be inefficient and require multiple extractions.[14] |
| Crystallization | 650 | <1 (after TMT treatment) | Variable | Can provide very high purity. | Not suitable for all compounds; can sometimes concentrate metals.[3][18] |
Visualizing the Workflow: A Generalized Approach to Palladium Removal
The following diagram illustrates a robust, multi-step workflow for reducing palladium contamination to acceptable levels.
Caption: A multi-step workflow for palladium removal.
Frequently Asked Questions (FAQs)
-
Q1: Why is it so important to remove transition metals from APIs?
-
A1: Transition metals are often essential for life in trace amounts, but can be toxic at higher concentrations.[5][19] In drug development, residual metals can interfere with biological assays, catalyze degradation of the API, and pose a direct toxicological risk to patients.[6] Regulatory bodies like the FDA have strict limits on the allowable levels of elemental impurities in final drug products.[3]
-
-
Q2: At what stage of the synthesis should I focus on removing the palladium catalyst?
-
A2: It is generally best to remove the catalyst as soon as possible after the reaction is complete. This prevents the metal from interfering with subsequent reaction steps. However, sometimes a final "polishing" step after all synthetic transformations are complete is necessary to reach the required low levels.[20]
-
-
Q3: How can I accurately measure the amount of residual palladium in my sample?
-
A3: The gold standard for quantifying trace metals in organic compounds is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15] Other techniques like Atomic Absorption (AA) spectroscopy can also be used. Colorimetric and fluorimetric methods can be useful for rapid screening during process development.[21]
-
-
Q4: Can I recover the palladium for reuse?
-
A4: Yes, recovery and recycling of precious metal catalysts like palladium is highly desirable for both economic and environmental reasons.[4][22] After scavenging, the palladium can often be recovered from the solid support (e.g., by incineration of activated carbon or acid treatment of silica).[23][24]
-
References
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. ResearchGate. [Link]
-
Several Methods Of Palladium Carbon Catalyst Recycling Treatment. Huamei Carbon. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. [Link]
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
-
The importance of transition metals as drug. International Journal of Clinical Biochemistry and Research. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Sol-Gel Synthesis of Organically Modified Silica Particles as Efficient Palladium Catalyst Supports to Perform Hydrogenation Process. MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]
-
Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]
-
Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. PubMed. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
(PDF) Sol-Gel Synthesis of Organically Modified Silica Particles as Efficient Palladium Catalyst Supports to Perform Hydrogenation Process. ResearchGate. [Link]
-
Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. ResearchGate. [Link]
-
Medicinal Applications of Transition Metals and some Platinum (II) based anti-cancer Drugs. JETIR. [Link]
Sources
- 1. spinchem.com [spinchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. The importance of transition metals as drug - Int J Clin Biochem Res [ijcbr.in]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. ingentaconnect.com [ingentaconnect.com]
- 24. huaruicarbon.com [huaruicarbon.com]
Validation & Comparative
A Researcher's Guide to Commercial Bobcat339: Navigating Purity, Activity, and a Critical Contamination Issue
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the commercial landscape of Bobcat339, a molecule initially reported as a selective inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. As Senior Application Scientists, our goal is to provide you with a critical and objective comparison of commercially available Bobcat339, focusing on the nuances of purity and activity that can significantly impact your research outcomes. This guide will delve into the published data, address a crucial controversy surrounding its mechanism of action, and provide you with the necessary tools to validate the compound in your own hands.
Bobcat339: A Promising Epigenetic Probe with a Caveat
Bobcat339 (4-amino-1-[1,1'-biphenyl]-3-yl-5-chloro-2(1H)-pyrimidinone) emerged as a selective, cytosine-based inhibitor of TET enzymes, which play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC).[1][2][3] The initial report highlighted its potential as a valuable tool for studying epigenetic regulation in various biological processes, including cancer and neurobiology.[4][5] The proposed mechanism involves the 5-chlorocytosine headgroup of Bobcat339 mimicking 5mC and binding to the active site of TET enzymes.[6] This binding is thought to block the catalytic activity of TET1 and TET2 with reported IC50 values of 33 µM and 73 µM, respectively.[1][3][7]
However, a pivotal 2022 study has brought a critical consideration to the forefront: the inhibitory activity of commercially available Bobcat339 may be mediated by contaminating Copper(II) (Cu(II)).[8][9][10] This research demonstrated that highly purified Bobcat339, synthesized in-house, exhibited minimal to no inhibition of TET1 and TET2.[8][9] In contrast, some commercial preparations of Bobcat339, which showed inhibitory activity, were found to be contaminated with Cu(II).[8] The study further revealed that the combination of Bobcat339 and Cu(II) resulted in a more potent inhibition of TET1 than Cu(II) alone, suggesting a synergistic effect.[8]
This finding fundamentally alters the interpretation of studies using Bobcat339 and underscores the absolute necessity of rigorous quality control by the end-user.
The Commercial Landscape: A Comparative Analysis of Purity and Reported Activity
Several vendors supply Bobcat339, often with stated purity levels of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][11] While HPLC is an excellent method for assessing the purity of the primary compound, it may not detect inorganic contaminants like metal ions.
Table 1: Comparison of Commercial Bobcat339 Specifications
| Supplier | Catalog Number | Stated Purity | Reported IC50 (TET1) | Reported IC50 (TET2) | Notes |
| Tocris Bioscience | 6977 | ≥98% (HPLC)[1][2] | 33 µM[1][2] | 73 µM[1][2] | - |
| MedchemExpress | HY-111558 / HY-111558A | 99.44% / 99.62%[7][12] | 33 µM[7][12] | 73 µM[7][12] | A study identified Cu(II) contamination in a batch from this supplier.[8] |
| APExBIO | BA4643 | Not specified | 33 µM[3] | 73 µM[3] | - |
| Cayman Chemical | 31453 | ≥98%[11] | 33 µM[13] | 73 µM[13] | Product information acknowledges the study on copper contamination.[13] |
| Selleck Chemicals | S6682 | 99.59%[14] | 33 µM[14] | 73 µM[14] | - |
| InvivoChem | V4331 | ≥98%[4] | 33 µM[4] | 73 µM[4] | - |
It is crucial to note that the reported IC50 values are likely based on the initial characterization of the molecule and may not reflect the activity of a highly purified, copper-free compound. The study by Weirath et al. highlights that a seafoam-green coloration in one commercial sample was indicative of copper contamination, whereas pure Bobcat339 is an off-white solid.[8]
Validating Your Bobcat339: Essential Experimental Protocols
Given the critical issue of copper contamination, we strongly advise researchers to independently validate the purity and activity of their Bobcat339 samples.
Purity Assessment: Beyond Standard HPLC
While vendor-provided HPLC data is a starting point, it is insufficient to rule out metallic impurities.
Experimental Protocol: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Metal Contamination Analysis
This protocol provides a general framework for detecting and quantifying metal contaminants.
-
Sample Preparation:
-
Accurately weigh a known amount of your Bobcat339 sample (e.g., 1-5 mg).
-
Digest the sample in a solution of high-purity nitric acid (e.g., 70%). This can be done using a microwave digestion system for optimal results.
-
After digestion, dilute the sample to a known volume with deionized water.
-
-
Instrument Setup:
-
Calibrate the ICP-OES instrument using certified standards for a panel of relevant metals, including copper.
-
Prepare a blank solution (nitric acid and deionized water) to establish the baseline.
-
-
Analysis:
-
Introduce the blank, standards, and your digested Bobcat339 sample into the ICP-OES instrument.
-
The instrument will measure the emission spectra of the elements present, and the intensity of the emission is proportional to the concentration of the element.
-
-
Data Interpretation:
-
Quantify the concentration of copper and other metals in your sample based on the calibration curve.
-
Express the metal content as a molar percentage relative to the Bobcat339 to understand its potential impact on activity.[8]
-
Activity Assessment: A Self-Validating System
A robust in vitro activity assay is essential to determine the true inhibitory potential of your Bobcat339 lot.
Experimental Protocol: In Vitro TET Enzyme Inhibition Assay using LC-MS/MS
This method directly measures the enzymatic activity of TET and is highly quantitative.[8]
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Recombinant human TET1 or TET2 catalytic domain.
-
A DNA substrate containing 5-methylcytosine (e.g., a hemimethylated DNA duplex).
-
Essential cofactors: Fe(II) and α-ketoglutarate.
-
Reaction buffer (e.g., HEPES-based buffer).
-
-
Prepare a dilution series of your Bobcat339 sample in DMSO. Also, include a DMSO-only control.
-
-
Enzymatic Reaction:
-
Add the Bobcat339 dilutions or DMSO control to the reaction mixture.
-
Initiate the reaction by adding the TET enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Sample Processing:
-
Stop the reaction (e.g., by heat inactivation or addition of EDTA).
-
Digest the DNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase HPLC.
-
Quantify the levels of 5-methylcytosine (5mC) and its oxidized derivative, 5-hydroxymethylcytosine (5hmC), using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the percentage of 5mC converted to 5hmC in the presence of different concentrations of Bobcat339 relative to the DMSO control.
-
Plot the percentage of inhibition against the Bobcat339 concentration to determine the IC50 value.
-
Visualizing the Decision-Making Process
The following diagram illustrates the recommended workflow for a researcher considering the use of Bobcat339.
Caption: A decision-making workflow for researchers using commercial Bobcat339.
The Mechanism of TET Enzyme Inhibition by Bobcat339 and the Role of Copper
The initially proposed mechanism of action for Bobcat339 involved its direct binding to the TET active site.[6] However, the discovery of copper-mediated activity necessitates a re-evaluation of this model. The following diagram illustrates the TET catalytic cycle and the proposed points of inhibition.
Caption: Proposed mechanisms of TET enzyme inhibition.
Alternative Compounds to Bobcat339
Given the concerns surrounding Bobcat339, researchers may consider alternative TET inhibitors.
Table 2: Selected Alternatives to Bobcat339
| Compound | Mechanism of Action | Target | Notes |
| 5-Azacytidine / Decitabine | DNA methyltransferase (DNMT) inhibitors that indirectly affect TET activity by altering the substrate landscape. | DNMTs | Not direct TET inhibitors, but affect DNA methylation status. |
| GSK-3484862 / GSK-3685032 | Potent and selective inhibitors of the methyl-lysine reader domain of DNMT1. | DNMT1 | Indirectly impact the methylation landscape. |
| Hinokitiol | A natural product that has been reported to inhibit TET enzymes. | TETs | Mechanism and selectivity may require further investigation. |
| 2-hydroxyglutarate (2-HG) | An oncometabolite that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including TETs. | α-KG dependent dioxygenases | Not specific to TET enzymes. |
Conclusion: A Call for Scientific Rigor
The story of Bobcat339 serves as a critical reminder of the importance of rigorous validation of chemical probes. While initially promising, the revelation of copper-mediated activity highlights the potential for unforeseen variables to confound experimental results. As researchers, it is our responsibility to approach commercially available reagents with a healthy dose of skepticism and to perform the necessary due diligence to ensure the validity of our findings. We recommend that any study utilizing Bobcat339 should include a thorough characterization of the compound's purity, including an assessment of metal contamination, and a robust validation of its biological activity.
References
-
Weirath, N. A., Hurben, A. K., Chao, C., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Medicinal Chemistry Letters, 13(5), 792–798. [Link]
-
Chua, G. N. L., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(2), 180–185. [Link]
-
ResearchGate. Mechanism of action of TET inhibitors. (A) Direct inhibition. A novel... [Link]
-
PubMed. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). [Link]
-
ACS Publications. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Bobcat339 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
A Researcher's Guide to the Independent Replication of Bobcat339's TET Inhibitory Activity: A Case for Rigorous Probe Validation
In the dynamic field of epigenetics, small molecule inhibitors of key enzymes are invaluable tools for dissecting complex biological processes and paving the way for novel therapeutic strategies. The Ten-Eleven Translocation (TET) enzymes, which catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized species, are central players in active DNA demethylation and have emerged as critical regulators of gene expression in development and disease.[1] Consequently, the development of specific and potent TET inhibitors is of high interest to the research community.
This guide provides an in-depth analysis of Bobcat339, a compound initially reported as a selective, cytosine-based TET enzyme inhibitor.[2] We will navigate the subsequent independent research that has critically re-evaluated its mechanism of action, offering a compelling case study on the importance of rigorous, independent validation of chemical probes. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about utilizing TET inhibitors in their work.
The Initial Promise of Bobcat339: A Selective 5mC Mimic
In 2019, Bobcat339 was introduced as a promising new tool for epigenetic research.[2] It was designed as a cytosine analog to competitively inhibit TET enzymes by mimicking the substrate 5mC. The proposed mechanism involved the 5-chlorocytosine headgroup of Bobcat339 binding to the active site, with the chlorine atom occupying the pocket that normally accommodates the methyl group of 5mC.[3]
The initial study reported that Bobcat339 exhibited dose-dependent inhibition of recombinant human TET1 and TET2 with IC50 values of 33 µM and 73 µM, respectively.[2][4] Importantly, it showed no significant inhibition of the DNA methyltransferase DNMT3a, suggesting selectivity.[2] Furthermore, treatment of a mouse hippocampal neuronal cell line (HT-22) with 10 µM Bobcat339 for 24 hours resulted in a significant reduction in global 5hmC levels, indicating its efficacy in a cellular context.[2]
A Critical Re-evaluation: The Hidden Role of Copper
The researchers independently synthesized Bobcat339 and, contrary to the initial report, observed minimal inhibitory activity against human TET1 and TET2 in a quantitative LC-ESI-MS/MS assay.[5][6] This discrepancy led them to investigate the original synthesis protocol, where they noted the use of a copper acetate catalyst.[2][6] Suspecting that residual copper might be responsible for the observed TET inhibition, they found that the inhibitory activity of commercially available Bobcat339 preparations was directly correlated with their copper (Cu(II)) content.[5] The study concluded that Bobcat339 alone is not a potent TET enzyme inhibitor at the previously reported concentrations and that its activity is mediated by contaminating Cu(II).[5][7]
Data Comparison: Original Report vs. Independent Validation
The following table summarizes the key differences in the reported inhibitory activities of Bobcat339.
| Parameter | Original Report (Chua et al., 2019)[2] | Independent Validation (Weirath et al., 2022)[5] |
| TET1 IC50 | 33 µM | Minimal inhibition by in-house synthesized, copper-free Bobcat339 |
| TET2 IC50 | 73 µM | Minimal inhibition by in-house synthesized, copper-free Bobcat339 |
| Active Inhibitor | Bobcat339 molecule | Contaminating Copper (Cu(II)) |
| Cellular 5hmC Reduction | Yes (in HT-22 cells) | Not observed with copper-free Bobcat339 (in Hep3B cells)[9] |
A Practical Guide to Validating Your Bobcat339 Stock
Given the findings of the independent replication study, it is imperative for researchers who intend to use Bobcat339 to validate their specific lots for both copper content and actual TET inhibitory activity. The following experimental workflow provides a robust framework for this validation process.
Experimental Protocol: Cell-Based 5hmC Dot Blot Analysis
This protocol provides a method to assess the effect of your Bobcat339 stock on global 5hmC levels in cultured cells.
1. Cell Culture and Treatment: a. Plate your chosen cell line (e.g., HEK293T, which has detectable levels of 5hmC) at an appropriate density and allow them to adhere overnight. b. Prepare your treatment groups in fresh media: i. Vehicle control (e.g., 0.1% DMSO). ii. Bobcat339 at the desired concentration (e.g., 10-50 µM). iii. Bobcat339 at the desired concentration + a copper chelator (e.g., 100 µM TEPA). c. Treat the cells for 24-48 hours.
2. Genomic DNA Extraction: a. Harvest the cells and extract genomic DNA using a commercially available kit, following the manufacturer's instructions. b. Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. DNA Denaturation and Membrane Spotting: a. For each sample, dilute 100-200 ng of genomic DNA in 0.1 M NaOH to a final volume of ~10 µL.[10][11] b. Denature the DNA by incubating at 95-100°C for 10 minutes, then immediately cool on ice.[10][12] c. Neutralize the samples by adding an appropriate volume of ammonium acetate.[12] d. Carefully spot 2 µL of each denatured DNA sample onto a positively charged nylon or nitrocellulose membrane.[10] e. Allow the membrane to air dry completely, then crosslink the DNA to the membrane using UV radiation.[12]
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[10] b. Incubate the membrane with a primary antibody specific for 5hmC (diluted in blocking buffer) for 1 hour at room temperature.[12] c. Wash the membrane three times with TBST for 5-10 minutes each.[10] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12] e. Wash the membrane again three times with TBST.[12]
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12] b. Image the resulting signal using a chemiluminescence detection system. c. Quantify the dot intensity using image analysis software (e.g., ImageJ). The intensity of the dots will be proportional to the amount of 5hmC in the sample.
The TET-Mediated DNA Demethylation Pathway
To understand the context of TET inhibition, it is crucial to visualize the pathway these enzymes regulate. TET enzymes are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases that sequentially oxidize 5mC.[1] This process not only generates distinct epigenetic marks (5hmC, 5fC, 5caC) but also initiates a pathway for active DNA demethylation.
Alternative TET Inhibitors: A Comparative Overview
For researchers requiring reliable TET inhibition, several alternatives to Bobcat339 exist. The most common are competitive inhibitors that mimic the α-ketoglutarate cofactor.[5]
| Inhibitor Class | Example(s) | Mechanism of Action | Selectivity | Notes |
| α-ketoglutarate Mimics | N-oxalylglycine (NOG), Dimethyloxalylglycine (DMOG) | Competitive inhibition with respect to α-ketoglutarate.[13] | Broad-spectrum inhibitors of α-KG dependent dioxygenases (including histone demethylases).[13] | DMOG is a cell-permeable pro-drug of NOG.[13][14] |
| Oncometabolites | 2-hydroxyglutarate (2-HG) | Competitive inhibition with respect to α-ketoglutarate.[15][16] | Inhibits multiple α-KG dependent dioxygenases. Shows some isoform preference, with TET2 being more sensitive than TET1.[17][18] | Accumulates in cells with IDH1/2 mutations.[15] |
| Metal Chelators | (Not specific inhibitors) | Chelates the Fe(II) cofactor required for TET activity. | Non-specific; will inhibit a wide range of metalloenzymes. | This is the likely mechanism of action for the contaminating copper in Bobcat339 preparations. |
It is evident that achieving high selectivity for TET enzymes remains a significant challenge in the field.[17] Researchers must carefully consider the potential off-target effects of these broad-spectrum inhibitors when interpreting their experimental results.
Conclusion and Best Practices
The story of Bobcat339 serves as a critical lesson in the field of chemical biology and drug discovery: the activity of a chemical probe must be rigorously and independently validated. The initial excitement surrounding a selective, substrate-mimicking inhibitor has been tempered by the discovery that its reported effects are likely due to a synthesis artifact—copper contamination.[5]
As a Senior Application Scientist, my recommendations are as follows:
-
Exercise Caution with Bobcat339: Any researcher considering the use of Bobcat339 should be aware of the high probability that its observed activity is due to contaminating copper. It is essential to perform the validation experiments outlined in this guide on your specific batch of the compound.
-
Validate, Validate, Validate: This case underscores a universal principle. Before embarking on extensive experiments with any chemical probe, its identity, purity, and mechanism of action should be confirmed in your experimental system.
-
Consider the Alternatives: For reliable TET inhibition, established broad-spectrum inhibitors like DMOG may be more appropriate, provided their off-target effects are acknowledged and controlled for in experimental design.
-
Stay Informed: The field of epigenetic drug discovery is rapidly evolving. Continuously monitor the literature for new, more selective, and better-validated chemical probes for your targets of interest.
By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure the reliability and reproducibility of their findings, ultimately accelerating our understanding of complex biological systems.
References
-
Weirath, N. A., Hurben, A. K., Chao, C., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Medicinal Chemistry Letters, 13(5), 792-798. [Link]
-
Weirath, N. A., Hurben, A. K., Chao, C., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). PubMed. [Link]
-
Weirath, N. A., Hurben, A. K., Chao, C., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). PubMed Central. [Link]
-
Zhang, M., et al. (2023). Bobcat339, a specific TET family inhibitor, impaired oocyte maturation and early embryogenesis in pig. ResearchGate. [Link]
-
Chua, G. N. L., Wassarman, K. L., Sun, H., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. PubMed Central. [Link]
-
Blecua, P., Martinez-Verbo, L., & Esteller, M. (2020). Mechanism of action of TET inhibitors. ResearchGate. [Link]
-
Rose, N. R., et al. (2014). Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate. National Institutes of Health. [Link]
-
Zhang, J., Zhang, S., Wang, Y., et al. (2017). Effect of TET inhibitor on bovine parthenogenetic embryo development. PLOS One. [Link]
-
Rose, N. R., et al. (2014). Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate. ACS Publications. [Link]
-
Biocompare. (2012). TET Inhibitors as Potential New Cancer Drugs. [Link]
-
Chua, G. N. L., Wassarman, K. L., Sun, H., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, J., Zhang, S., Wang, Y., et al. (2017). Effect of TET inhibitor on bovine parthenogenetic embryo development. PubMed. [Link]
-
Diagenode. (Protocol) Dot blot protocol for 5-hydroxymethylcytosine monoclonal antibody. [Link]
-
Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. PubMed. [Link]
-
Rose, N. R., et al. (2011). N-Oxalyl amino acids are 'generic' inhibitors of 2OG oxygenases. ResearchGate. [Link]
-
Jo, H., et al. (2017). A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. diagenode.com [diagenode.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of TET inhibitor on bovine parthenogenetic embryo development | PLOS One [journals.plos.org]
- 15. biocompare.com [biocompare.com]
- 16. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Bobcat339 & The Crisis of Specificity in TET Inhibition
The following guide is designed for researchers and drug development professionals navigating the complex landscape of epigenetic chemical probes. It prioritizes data-driven insights and rigorous validation standards over marketing claims.
Executive Summary: The Rise and Fall of a Chemical Probe
Bobcat339 was introduced as a first-in-class, cytosine-based small molecule inhibitor of Ten-Eleven Translocation (TET) enzymes (TET1/2/3). Historically, the field relied on broad-spectrum 2-oxoglutarate (2-OG) competitors like 2-hydroxyglutarate (2-HG) , which lack specificity for TETs over other dioxygenases (e.g., KDMs, PHDs).
Bobcat339 promised a breakthrough: a molecule that mimicked cytosine to bind the TET active site directly, sparing other 2-OG enzymes. However, rigorous re-evaluation in 2022 revealed a critical flaw: The inhibitory activity of commercial Bobcat339 is largely an artifact of Copper (II) contamination derived from the synthesis process. Pure, copper-free Bobcat339 exhibits negligible activity against TET enzymes.[1]
This guide serves as both a comparative analysis of available TET modulation tools and a warning system against the misinterpretation of Bobcat339-induced cytotoxicity as specific epigenetic remodeling.
Part 1: Mechanistic Deep Dive & The "Copper Confound"
To understand why Bobcat339 fails as a specific probe, we must visualize the intended versus actual mechanism.
The Theoretical vs. Actual Mechanism
Originally, Bobcat339 was thought to occupy the nucleotide binding pocket of TET, competitively inhibiting the oxidation of 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC).
The Reality:
-
Synthesis Artifact: The synthesis of Bobcat339 involves copper-catalyzed cross-coupling.
-
Chelation: Bobcat339 acts as a ligand, chelating residual copper ions.
-
Inhibition Source: It is the Bobcat339-Cu(II) complex (or free Cu(II) released in solution) that inhibits TET enzymes, likely by interfering with the enzyme's Fe(II) active site or oxidizing catalytic residues.
Diagram: The Mechanism of Assay Interference
Figure 1: Mechanistic pathway showing how copper contamination, rather than the Bobcat339 molecule itself, drives TET inhibition.[1][2]
Part 2: Comparative Analysis of TET Inhibitors
Researchers seeking to inhibit TET enzymes face a choice between "dirty" chemical probes and genetic methods. The table below compares Bobcat339 against the standard alternatives.
Table 1: Performance & Specificity Comparison
| Feature | Bobcat339 (Commercial) | 2-Hydroxyglutarate (2-HG) | Dimethyloxalylglycine (DMOG) | Genetic Knockout (CRISPR) |
| Primary Target | Unknown/Copper | TET1/2/3 (Competitive with 2-OG) | Prolyl Hydroxylases (PHDs) | Specific TET Isoform |
| Mechanism | Cu(II) mediated toxicity/inhibition | Metabolite competition | 2-OG mimic (Broad) | Gene ablation |
| Specificity | Very Low (High off-target risk) | Low (Hits KDMs, PHDs) | Very Low (Hits all 2-OG enzymes) | High (Gold Standard) |
| IC50 (TET2) | ~33 µM (Cu-dependent) | ~6–10 µM (S-2HG) | ~mM range | N/A (Total Loss) |
| Cytotoxicity | High (Apoptosis, Spindle defects) | Moderate (Metabolic impact) | Moderate (Hypoxia induction) | Low (Context dependent) |
| Validation Status | Refuted (Weirath et al., 2022) | Validated (Oncometabolite) | Validated (Broad control) | Validated |
Analysis of Off-Target Effects
Recent literature (e.g., studies on porcine oocytes) reports that Bobcat339 causes spindle defects, cell cycle arrest, and apoptosis.[3]
-
Interpretation Warning: These effects are frequently cited as consequences of "TET inhibition." However, given the lack of activity of pure Bobcat339, these phenotypes are likely driven by Cu(II) toxicity , DNA intercalation , or general oxidative stress .
-
Recommendation: Do not use Bobcat339 phenotypes to infer TET biological function.
Part 3: Experimental Protocols for Validation
If you are currently using Bobcat339 or evaluating a new epigenetic probe, you must implement a Self-Validating System . Do not rely on vendor IC50 values.
Protocol A: The "Copper-Control" Workflow
Use this protocol to determine if your inhibitor is acting via metal contamination.
Materials:
-
TET Activity Assay (ELISA or Mass Spec based).
-
EDTA (Ethylenediaminetetraacetic acid) - Metal chelator.
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry) service.
Step-by-Step Methodology:
-
Purity Quantification: Submit 1 mg of your inhibitor for ICP-MS analysis.
-
Pass Criteria: Copper/Iron content < 1 ppm.
-
Fail Criteria: Significant metal detection (commercial Bobcat339 often contains >3 mol% Cu).
-
-
The Chelation Check:
-
Readout Analysis:
-
If A shows inhibition but B (with EDTA) restores activity to Control levels, the inhibition is metal-mediated (False Positive).
-
If A and B show identical inhibition, the molecule is likely acting directly on the enzyme (though specificity is not guaranteed).
-
Protocol B: The "Gold Standard" 5-hmC Dot Blot
A quick semi-quantitative method to verify global 5-hmC reduction in cells.
-
Treatment: Treat cells (e.g., HEK293T) with Inhibitor vs. 2-HG (Positive Control) for 24–48 hours.
-
DNA Extraction: Isolate genomic DNA using a standard kit (e.g., DNeasy); include an RNase A digestion step.
-
Denaturation: Dilute DNA to 100 ng/µL. Heat at 95°C for 5 min, then snap-cool on ice to create ssDNA.
-
Blotting: Spot 2 µL of serial dilutions (200 ng, 100 ng, 50 ng) onto a positively charged nylon membrane.
-
Crosslinking: UV crosslink (1200 J/m²).
-
Detection:
-
Block with 5% non-fat milk.
-
Incubate with Anti-5-hmC antibody (1:1000) overnight at 4°C.
-
Incubate with HRP-conjugated secondary.
-
-
Interpretation:
-
Valid Inhibitor: Significant reduction in signal intensity compared to DMSO.
-
Bobcat339 Result: Pure Bobcat339 typically shows no reduction in 5-hmC signal, confirming lack of cellular activity.
-
Part 4: Validation Decision Tree (Logic Flow)
Use this logic flow to assess any new TET inhibitor before publishing.
Figure 2: Decision matrix for validating epigenetic chemical probes, specifically designed to filter out metal-contamination artifacts like Bobcat339.
References
-
Weirath, N. A., et al. (2022).[4] "Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II)." ACS Medicinal Chemistry Letters. [Link][5]
-
Chua, G. N. L., et al. (2019). "Cytosine-Based TET Enzyme Inhibitors." ACS Medicinal Chemistry Letters. [Link]
-
Xu, X., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases." Cancer Cell. [Link]
-
Zhang, Y., et al. (2023).[3] "Bobcat339, a specific TET family inhibitor, impaired oocyte maturation and early embryogenesis in pig."[3] Theriogenology. [Link](Note: Cited here as an example of biological effects likely attributable to off-target toxicity rather than specific TET inhibition).
Sources
- 1. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
